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molecular formula C13H17NO6 B8343640 Tert-butyl 2-(2-methoxy-4-nitrophenoxy)acetate

Tert-butyl 2-(2-methoxy-4-nitrophenoxy)acetate

Cat. No. B8343640
M. Wt: 283.28 g/mol
InChI Key: IKESLDDGWPFXRT-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

A solution of 4-nitroguaiacol potassium salt (613 mg; 2.96 mmol) and t-butyl bromoacetate (0.65 mL; 4.43 mmol) in DMF (7 mL) was stirred at rt for 0.5 h prior to dilution with H2O and extraction with EtOAc. The organic layer was washed with H2O, dried over MgSO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, Hexanes/EtOAc, 100:0 to 1:1 gradient) to afford the title compound (738 mg; 88%) as a beige solid. 1H NMR (CDCl3) δ 1.46 (s, 9H), 3.96 (s, 3H), 4.67 (s, 2H), 6.77 (d, J=8.79 Hz, 1H), 7.76 (d, J=2.74 Hz, 1H), 7.85 (dd, J=8.80 Hz, 2.75 Hz, 1H); 13C NMR (CDCl3) δ 27.98, 56.37, 66.18, 83.09, 107.07, 111.52, 117.28, 142.17, 149.19, 152.69, 166.66; HPLC (Method #1): 3.13 min retention time, (97%); MS (ES): m/z 306 [M+Na]+.
Name
4-nitroguaiacol potassium salt
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[K].[N+:2]([C:5]1[CH:6]=[C:7]([OH:13])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([O-:4])=[O:3].BrC[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].[CH3:23]N(C=O)C>>[CH3:23][O:13][C:7]1[CH:6]=[C:5]([N+:2]([O-:4])=[O:3])[CH:10]=[CH:9][C:8]=1[O:11][CH2:12][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17] |f:0.1,^1:0|

Inputs

Step One
Name
4-nitroguaiacol potassium salt
Quantity
613 mg
Type
reactant
Smiles
[K].[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
Quantity
0.65 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to dilution with H2O and extraction with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, Hexanes/EtOAc, 100:0 to 1:1 gradient)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 738 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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